molecular formula C19H26N2O2 B7748484 6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one

6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one

Cat. No.: B7748484
M. Wt: 314.4 g/mol
InChI Key: KKWKGDNLPMPMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one is a synthetic organic compound belonging to the quinoline family

Properties

IUPAC Name

6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-5-7-10-21(6-2)12-17-13(3)20-18-9-8-15(14(4)22)11-16(18)19(17)23/h8-9,11H,5-7,10,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWKGDNLPMPMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methylquinoline with butyl ethyl amine in the presence of an acetylating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular pathways, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-acetyl-3-[[butyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the acetyl and amino groups enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

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